
Desmethyl Celecoxib
Descripción general
Descripción
Desmetil Celecoxib es un derivado de Celecoxib, un conocido inhibidor selectivo de la ciclooxigenasa-2 (COX-2). Es reconocido por sus propiedades antiinflamatorias y se utiliza a menudo en la investigación científica para explorar sus posibles aplicaciones terapéuticas . El compuesto es estructuralmente similar a Celecoxib pero carece de un grupo metilo, lo que puede influir en su actividad farmacológica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Desmetil Celecoxib se puede sintetizar a través de diversas reacciones químicas. Un método común implica la condensación de Claisen de 4,4,4-trifluoro-1-(4-metilfenil)-butano-1,3-diona seguida de una reacción de ciclocondensación con clorhidrato de 4-sulfamidofenilhidrazina para obtener la parte de pirazol .
Métodos de producción industrial: La producción industrial de Desmetil Celecoxib normalmente implica optimizar el rendimiento y la pureza del compuesto. Se emplean técnicas como la homogenización a alta presión y la recristalización para mejorar la solubilidad y la biodisponibilidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Desmetil Celecoxib experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales presentes en el compuesto.
Reducción: Esta reacción puede alterar el estado de oxidación del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos .
4. Aplicaciones de la Investigación Científica
Desmetil Celecoxib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo para estudiar los efectos de las modificaciones estructurales en la inhibición de COX-2.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Aplicaciones Científicas De Investigación
Chemistry
- Model Compound : Desmethyl Celecoxib serves as a model compound in chemical studies to understand how structural changes can affect COX-2 inhibition. This can lead to the development of more effective anti-inflammatory agents.
Biology
- Cancer Research : Studies have indicated that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its structural modifications compared to Celecoxib could influence its efficacy against tumors.
Medicine
- Anti-inflammatory and Analgesic Properties : The compound is being explored for its potential in treating inflammatory conditions, showcasing similar properties to its parent compound, Celecoxib.
Industry
- Pharmaceutical Formulations : this compound is utilized in developing new drug formulations and delivery systems, enhancing the bioavailability and effectiveness of medications .
Pharmacokinetics and Efficacy
A study on the pharmacokinetics of a co-crystal combining tramadol and celecoxib demonstrated that this compound could modify the pharmacokinetic profile of tramadol when co-administered, enhancing analgesic effects without increasing adverse events . This suggests that this compound may play a significant role in optimizing drug combinations for better therapeutic outcomes.
Cancer Chemoprevention
Research indicates that COX-2 inhibitors like Celecoxib can reduce adenomatous polyps in colorectal cancer patients by 40% to 50%. This compound's role in this context is being investigated to determine if it can similarly impact cancer prevention strategies .
Mecanismo De Acción
Desmetil Celecoxib ejerce sus efectos inhibiendo selectivamente la enzima COX-2, que participa en la producción de prostaglandinas proinflamatorias. Al bloquear COX-2, Desmetil Celecoxib reduce la inflamación y el dolor. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la enzima COX-2 y la posterior reducción de la síntesis de prostaglandinas .
Compuestos Similares:
Celecoxib: El compuesto madre, conocido por su inhibición selectiva de COX-2 y sus propiedades antiinflamatorias.
2,5-Dimetil Celecoxib: Un análogo estructural que carece de función inhibitoria de COX-2 pero ha demostrado potencial como agente antitumoral.
Celecoxib-d4: Una forma deuterada de Celecoxib utilizada en estudios farmacocinéticos.
Singularidad: Desmetil Celecoxib es único debido a su modificación estructural, que puede influir en su actividad farmacológica y su potencial terapéutico. A diferencia de Celecoxib, Desmetil Celecoxib carece de un grupo metilo, lo que puede resultar en diferentes efectos biológicos y aplicaciones .
Comparación Con Compuestos Similares
Celecoxib: The parent compound, known for its selective COX-2 inhibition and anti-inflammatory properties.
2,5-Dimethyl Celecoxib: A structural analog that lacks COX-2 inhibitory function but has shown potential as an anti-tumor agent.
Celecoxib-d4: A deuterated form of Celecoxib used in pharmacokinetic studies.
Uniqueness: Desmethyl Celecoxib is unique due to its structural modification, which may influence its pharmacological activity and therapeutic potential. Unlike Celecoxib, this compound lacks a methyl group, which may result in different biological effects and applications .
Actividad Biológica
Desmethyl celecoxib, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.
Overview of this compound
This compound is produced through the metabolism of celecoxib, primarily via cytochrome P450 enzymes. Its biological activity is characterized by its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process.
This compound primarily functions as an inhibitor of COX-2, similar to its parent compound, celecoxib. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to exhibit some degree of COX-1 inhibition, although it is less selective compared to celecoxib.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Metabolite of celecoxib |
COX Inhibition | Primarily COX-2; minor COX-1 inhibition |
Anti-inflammatory Effects | Reduces inflammation through prostaglandin synthesis inhibition |
Analgesic Effects | Provides pain relief similar to other NSAIDs |
Anticancer Activity | Potential to induce apoptosis in certain cancer models |
Research Findings
Several studies have investigated the biological activity of this compound and its implications for therapeutic use:
- Inflammation Models : In animal models, this compound demonstrated significant anti-inflammatory effects comparable to those observed with celecoxib. Studies indicated that both compounds effectively reduced edema in carrageenan-induced paw inflammation models .
- Cancer Research : this compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms independent of COX inhibition. For instance, it has been shown to upregulate 15-lipoxygenase-1 (15-LOX-1), leading to increased production of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which may contribute to its anticancer activity .
- Case Studies : Clinical observations have noted that patients on celecoxib therapy sometimes experience varying responses attributed to metabolic differences affecting this compound levels. This variability underscores the importance of understanding individual patient metabolism when considering treatment options involving NSAIDs .
Case Study 1: Celecoxib and Colorectal Cancer Prevention
A study involving patients with familial adenomatous polyposis (FAP) showed that treatment with celecoxib led to a significant reduction in adenomatous polyp formation. The role of this compound as a metabolite contributing to this effect remains an area for further exploration .
Case Study 2: Analgesic Efficacy
In a randomized trial comparing tramadol and celecoxib co-crystal formulations, this compound's pharmacokinetics were assessed alongside its analgesic efficacy. Results indicated altered absorption profiles when combined with tramadol, suggesting potential for enhanced pain management strategies .
Propiedades
IUPAC Name |
4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPLMBSDWYIIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the prodrug approach being explored for 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide and similar COX-2 inhibitors?
A1: While the provided papers don't explicitly state the reasons, we can infer that challenges might exist with the direct administration of 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. These challenges could include poor solubility, low absorption, or rapid metabolism, ultimately leading to suboptimal bioavailability [, ]. Utilizing a prodrug like the N-acylated sulfonamide sodium salt aims to overcome these limitations. The prodrug can potentially improve solubility, facilitate absorption, and enhance the drug's stability in vivo, ultimately leading to better therapeutic outcomes.
Q2: What is the significance of using the sodium salt of the N-acylated sulfonamide as a prodrug?
A2: The choice of the sodium salt likely stems from its potential advantages in pharmaceutical formulation and delivery. Sodium salts are generally more soluble in aqueous environments compared to their non-salt counterparts, which can be crucial for both oral and injectable formulations [, ]. Increased solubility can lead to faster dissolution and potentially improved absorption of the drug in the body.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.